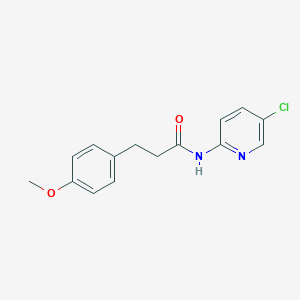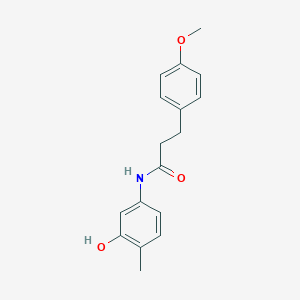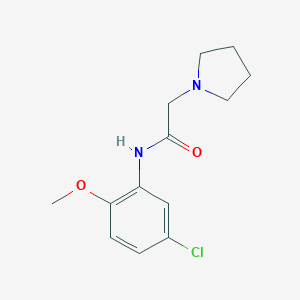
1-(2,5-Dichlorophenyl)-4-tosylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dichlorophenyl)-4-tosylpiperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a dichlorophenyl group and a tosyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,5-Dichlorophenyl)-4-tosylpiperazine can be synthesized through a multi-step process involving the reaction of 2,5-dichloroaniline with piperazine in the presence of a suitable base. The resulting intermediate is then tosylated using p-toluenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dichlorophenyl)-4-tosylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The dichlorophenyl group can undergo oxidation or reduction reactions under appropriate conditions.
Coupling Reactions: The piperazine ring can be involved in coupling reactions with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the tosyl group.
Oxidation and Reduction: Products with altered oxidation states of the dichlorophenyl group.
Scientific Research Applications
1-(2,5-Dichlorophenyl)-4-tosylpiperazine has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Biological Studies: It is used as a tool compound to study the interactions of piperazine derivatives with biological targets.
Industrial Applications: The compound can serve as an intermediate in the synthesis of more complex molecules used in agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-4-tosylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The dichlorophenyl group may enhance binding affinity to certain targets, while the piperazine ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2,5-Dichlorophenyl)piperazine: Lacks the tosyl group but shares the dichlorophenyl-piperazine core structure.
4-Tosylpiperazine: Contains the tosyl group but lacks the dichlorophenyl moiety.
Uniqueness: 1-(2,5-Dichlorophenyl)-4-tosylpiperazine is unique due to the combination of the dichlorophenyl and tosyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various research and industrial contexts.
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)-4-(4-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2S/c1-13-2-5-15(6-3-13)24(22,23)21-10-8-20(9-11-21)17-12-14(18)4-7-16(17)19/h2-7,12H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIDIGUZSLMJST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]propanamide](/img/structure/B501536.png)












